2,6-Dimethylphenylthioethanol
Overview
Description
2,6-Dimethylphenylthioethanol is an organic compound with the molecular formula C10H14OS and a molecular weight of 182.28 g/mol . It is characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 6 positions, a thioether linkage, and an ethanol group. This compound is primarily used in research settings and is known for its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylphenylthioethanol typically involves the reaction of 2,6-dimethylphenylthiol with an appropriate ethylating agent under controlled conditions. One common method is the reaction of 2,6-dimethylphenylthiol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the thioether linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as distillation or recrystallization to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethanol group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as halides or amines.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiol.
Substitution: Derivatives with substituted ethanol groups.
Scientific Research Applications
2,6-Dimethylphenylthioethanol is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms involving thioethers.
Biology: The compound is used in biochemical studies to investigate the role of thioether linkages in biological systems.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2,6-Dimethylphenylthioethanol involves its interaction with molecular targets through its thioether and ethanol functional groups. The thioether linkage can participate in redox reactions, while the ethanol group can form hydrogen bonds and engage in nucleophilic substitution reactions. These interactions influence various biochemical pathways and molecular processes.
Comparison with Similar Compounds
2,6-Dimethylphenylthiol: Lacks the ethanol group, making it less versatile in hydrogen bonding and nucleophilic substitution reactions.
2,6-Dimethylphenol: Contains a hydroxyl group instead of a thioether, leading to different chemical reactivity and applications.
2,6-Dimethylphenylmethanol: Similar structure but with a methanol group instead of ethanol, affecting its physical and chemical properties.
Uniqueness: 2,6-Dimethylphenylthioethanol is unique due to the presence of both the thioether and ethanol functional groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in research and industrial settings.
Properties
IUPAC Name |
2-(2,6-dimethylphenyl)sulfanylethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5,11H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJXICAXYGBKOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)SCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40983944 | |
Record name | 2-[(2,6-Dimethylphenyl)sulfanyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40983944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65320-76-5 | |
Record name | 2-[(2,6-Dimethylphenyl)sulfanyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40983944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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